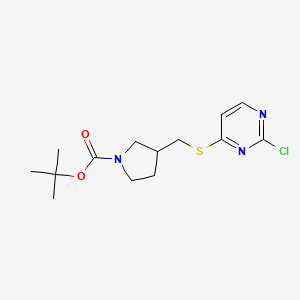
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a sulfanylmethyl group, linked to a pyrrolidine ring The compound is further modified with a tert-butyl ester group
Métodos De Preparación
The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and sulfanylmethyl groups. The pyrrolidine ring is then attached, and the final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of nucleophilic substitution reactions, with reagents such as silver nitrate and ammonium persulfate .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chloro and sulfanylmethyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can influence various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives with different substituents. For example:
2-Chloro-4-methylpyrimidine: Lacks the sulfanylmethyl and pyrrolidine groups, resulting in different chemical properties and applications.
4-Chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a sulfanylmethyl group, affecting its reactivity and biological activity.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the pyrimidine ring, making it less versatile in medicinal chemistry applications. The unique combination of substituents in 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H20ClN3O2S |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-7-5-10(8-18)9-21-11-4-6-16-12(15)17-11/h4,6,10H,5,7-9H2,1-3H3 |
Clave InChI |
DOGPDVHYIFIPOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


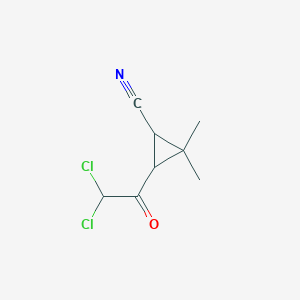
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
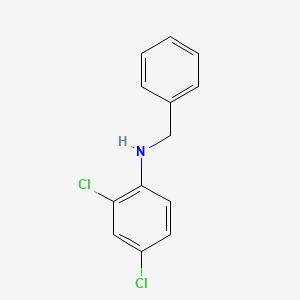
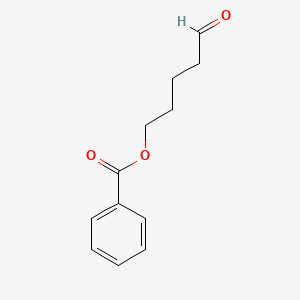
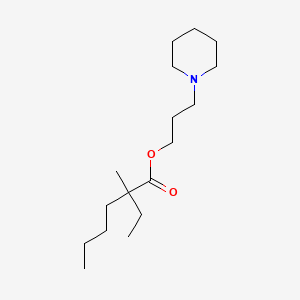
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
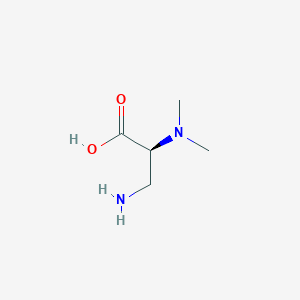
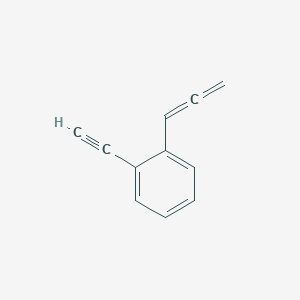
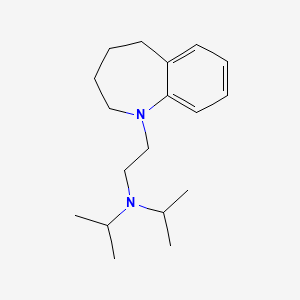
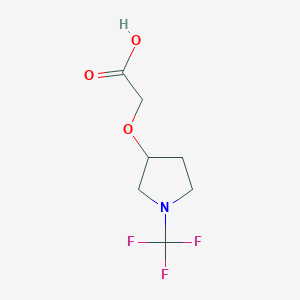
![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
